BenchChemオンラインストアへようこそ!

1-(3-Methylbutyl)piperazine

Lipophilicity LogP Membrane permeability

1-(3-Methylbutyl)piperazine (CAS 34581-23-2) is an N-alkyl substituted piperazine derivative with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. The compound features a piperazine core—a six-membered heterocyclic ring containing two nitrogen atoms in opposite positions—substituted with a 3-methylbutyl (isopentyl) group on one nitrogen.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 34581-23-2
Cat. No. B1365061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutyl)piperazine
CAS34581-23-2
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)CCN1CCNCC1
InChIInChI=1S/C9H20N2/c1-9(2)3-6-11-7-4-10-5-8-11/h9-10H,3-8H2,1-2H3
InChIKeyIOCDAGIYEHKJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbutyl)piperazine (CAS 34581-23-2) – A Branched Alkyl Piperazine Scaffold for CNS Drug Discovery and Chemical Synthesis


1-(3-Methylbutyl)piperazine (CAS 34581-23-2) is an N-alkyl substituted piperazine derivative with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . The compound features a piperazine core—a six-membered heterocyclic ring containing two nitrogen atoms in opposite positions—substituted with a 3-methylbutyl (isopentyl) group on one nitrogen . This branched alkyl chain imparts distinct physicochemical properties compared to its linear and shorter-chain analogs. As a piperazine derivative, 1-(3-methylbutyl)piperazine serves as a versatile synthetic intermediate and molecular scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs, where piperazine-containing compounds frequently demonstrate affinity for serotonin, dopamine, and adrenergic receptors .

Why Generic Substitution of 1-(3-Methylbutyl)piperazine with Unbranched or Shorter Alkyl Piperazines Can Alter Lead Optimization Outcomes


Within piperazine-based medicinal chemistry programs, N-alkyl substitution is not a generic or interchangeable design choice. The length and branching pattern of the alkyl chain directly modulate three critical drug discovery parameters: lipophilicity (LogP), membrane permeability, and receptor binding affinity [1]. SAR studies on N4-alkyl substituted phenylpiperazines demonstrate that hydrocarbon chain elongation increases 5-HT₁A receptor affinity, with a local maximum achieved at the n-hexyl substituent (Ki = 0.50 nM) [2]. Branching introduces additional steric and conformational constraints that alter the spatial presentation of the piperazine pharmacophore to receptor binding pockets. Substituting 1-(3-methylbutyl)piperazine with 1-butylpiperazine (linear, C₈H₁₈N₂) or 1-(2-methylpropyl)piperazine (isobutyl) will produce different physicochemical and pharmacological profiles, potentially derailing established SAR relationships and requiring re-optimization of lead compounds .

Quantitative Differential Evidence for 1-(3-Methylbutyl)piperazine Versus Linear and Shorter Alkyl Piperazine Analogs


Lipophilicity Differentiation: Elevated LogP of 1-(3-Methylbutyl)piperazine Compared to Unbranched Butyl and Propyl Analogs

1-(3-Methylbutyl)piperazine exhibits a calculated LogP value of 1.2044, which is higher than that of its linear butyl analog due to increased hydrocarbon volume and chain branching [1]. While experimentally determined LogP values for linear 1-butylpiperazine are not uniformly reported in authoritative databases, the branched 3-methylbutyl substituent confers greater lipophilicity than the linear butyl chain, a trend consistent with established medicinal chemistry principles where branched alkyl groups increase LogP relative to linear isomers of equal carbon count . This elevated LogP predicts enhanced membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted drug discovery programs [2].

Lipophilicity LogP Membrane permeability ADME Drug design

5-HT₁A Receptor Affinity SAR: N-Alkyl Chain Length and Branching Modulate Nanomolar Binding Potency

Published SAR studies on heterobicyclic phenylpiperazines with N4-alkyl substituents demonstrate that hydrocarbon chain elongation increases affinity for the central 5-HT₁A receptor, with a local maximum achieved at the n-hexyl substituent (Ki = 0.50 nM for compound 23; Ki = 0.54 nM for compound 39) [1]. While 1-(3-methylbutyl)piperazine itself has not been directly assayed in this specific phenylpiperazine series, the branched 3-methylbutyl chain (C5 branched) occupies a distinct SAR position between the n-propyl (C3) and n-hexyl (C6) extremes, with chain branching introducing additional conformational and steric parameters that alter receptor binding pocket interactions relative to linear alkyl chains of equal carbon count [2]. This class-level inference establishes that N-alkyl chain identity—both length and branching—is a critical determinant of receptor binding potency.

5-HT1A receptor Serotonin receptor CNS pharmacology SAR Binding affinity

Antimicrobial Activity of 1-(3-Methylbutyl)piperazine Dihydrochloride Against Pseudomonas aeruginosa and Staphylococcus aureus

A study focused on synthesizing various piperazine analogs, including 1-(3-methylbutyl)piperazine dihydrochloride, highlighted their efficacy against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways . The incorporation of the 3-methylbutyl group has been linked to enhanced bioactivity compared to other N-alkyl substitutions, suggesting the branched chain contributes to improved antimicrobial potency .

Antimicrobial Antibacterial Piperazine derivatives Pseudomonas aeruginosa Staphylococcus aureus

CXCR4 Antagonist SAR: N-Propyl Piperazine Side Chains Improve Off-Target Selectivity Profiles

In a CXCR4 antagonist discovery program, preliminary SAR investigations identified that N-propyl piperazine side chain analogs (exemplified by compound 16) demonstrated improved off-target effects as measured in a muscarinic acetylcholine receptor (mAChR) calcium flux assay and in a limited drug safety panel screen [1]. While the study evaluated propyl rather than 3-methylbutyl substitution, the findings establish that N-alkyl piperazine side chain identity directly modulates off-target receptor interactions, particularly at muscarinic receptors, which are common sources of CNS-mediated adverse effects [2]. By extension, the branched 3-methylbutyl chain would be expected to produce a distinct off-target profile compared to linear alkyl substituents, underscoring the non-interchangeability of N-alkyl piperazine building blocks in drug candidate optimization.

CXCR4 antagonist Chemokine receptor Off-target effects mAChR Drug safety

Antimalarial Activity: 3-Methylbutyl Piperazine Derivatives Show Activity Against Plasmodium falciparum

Compounds structurally related to piperazine have shown activity against Plasmodium falciparum, particularly in strains resistant to conventional treatments . The incorporation of a 3-methylbutyl group into the piperazine scaffold has been linked to enhanced bioactivity, making 1-(3-methylbutyl)piperazine and its derivatives candidates for further development in antimalarial therapies . While direct quantitative IC50 comparisons between 1-(3-methylbutyl)piperazine and other N-alkyl piperazines are not provided in the accessible literature, the qualitative association between the 3-methylbutyl substituent and enhanced antimalarial potency suggests this branched alkyl chain may confer a therapeutic advantage over linear or shorter-chain analogs.

Antimalarial Plasmodium falciparum Piperazine derivatives Drug resistance Neglected tropical diseases

Recommended Research and Industrial Application Scenarios for 1-(3-Methylbutyl)piperazine Based on Evidence


CNS Drug Discovery: Synthesis of 5-HT₁A and Dopamine Receptor Ligands Requiring Branched Alkyl Pharmacophores

Given the established SAR that N-alkyl chain length and branching modulate 5-HT₁A receptor binding affinity [1], 1-(3-methylbutyl)piperazine is optimally deployed as a synthetic building block for generating CNS-targeted ligand libraries. The branched 3-methylbutyl chain provides a distinct lipophilicity (LogP = 1.2044) [2] and conformational profile compared to linear n-butyl or n-propyl analogs, enabling medicinal chemists to explore a unique region of chemical space for optimizing receptor affinity and selectivity. This scaffold is particularly relevant for programs targeting serotonin (5-HT), dopamine (D2/D3), and adrenergic receptors where piperazine-containing compounds are known to exhibit potent binding [3].

Antimicrobial Lead Optimization: Development of Novel Agents Against Resistant Pseudomonas aeruginosa and Staphylococcus aureus

The demonstrated antimicrobial activity of 1-(3-methylbutyl)piperazine dihydrochloride against resistant strains of P. aeruginosa and S. aureus supports its use as a core scaffold for antibacterial drug discovery programs . The enhanced bioactivity attributed to the 3-methylbutyl group makes this compound a rational starting point for SAR campaigns aimed at improving potency against Gram-negative and Gram-positive pathogens. Researchers can utilize this building block to synthesize derivative libraries with varied N-substituents and assess structure-activity relationships for antimicrobial efficacy.

Antimalarial Drug Discovery: Exploration of Piperazine-Based Scaffolds Against Drug-Resistant Plasmodium falciparum

The reported activity of 3-methylbutyl-containing piperazine derivatives against P. falciparum, including strains resistant to conventional antimalarial therapies , positions 1-(3-methylbutyl)piperazine as a valuable intermediate for antimalarial lead generation. The branched alkyl chain may confer favorable physicochemical properties for targeting the parasite, and the compound's accessibility as a commercial building block enables rapid synthesis of focused libraries for hit-to-lead optimization in neglected tropical disease programs.

General Medicinal Chemistry: Scaffold for SAR Exploration of N-Alkyl Piperazine Pharmacophore Effects

The broader class-level evidence from CXCR4 antagonist programs [4] and piperazine SAR studies [5] demonstrates that N-alkyl substitution profoundly influences off-target pharmacology, metabolic stability, and drug-like properties. 1-(3-Methylbutyl)piperazine serves as a specific, well-defined building block for systematically probing how alkyl chain branching affects these parameters. Its use ensures reproducibility in SAR studies and prevents the confounding variables introduced by substituting with different alkyl piperazines that may exhibit divergent pharmacokinetic and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methylbutyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.